Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate
Description
Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate is a synthetic intermediate frequently employed in organic and medicinal chemistry. Structurally, it features a benzoate core with a hydroxyl group at position 2 and a 3-[(tert-butoxycarbonyl)amino]propoxy substituent at position 3. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes such as peptide coupling or heterocycle formation. This compound is particularly valuable in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its dual functional groups (ester and hydroxyl) and modular reactivity .
Properties
IUPAC Name |
methyl 2-hydroxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-8-5-9-22-11-6-7-12(13(18)10-11)14(19)21-4/h6-7,10,18H,5,8-9H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRUQTFSCJLSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC(=C(C=C1)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoic acid with tert-butyl chloroformate to introduce the tert-butoxycarbonyl group. This is followed by the reaction with 3-aminopropanol to form the propoxy linkage. The final step involves esterification with methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its utility, a comparative analysis with structurally analogous compounds is provided below. Key parameters include molecular weight, functional groups, protective strategies, and reactivity.
Table 1: Structural and Functional Comparison
Key Findings:
Protective Group Stability: The Boc group in the target compound offers superior stability under basic and nucleophilic conditions compared to the Cbz (benzyloxycarbonyl) group in ethyl 4-{3-[(benzyloxycarbonyl)amino]propoxy}-2-hydroxybenzoate. However, Boc requires strong acids like trifluoroacetic acid (TFA) for deprotection, whereas Cbz is cleaved under milder hydrogenolytic conditions .
Reactivity of Free Amines: Methyl 4-(3-aminopropoxy)-2-hydroxybenzoate, lacking a protective group, exhibits rapid acylation and oxidation but is unsuitable for multi-step syntheses due to its instability. This contrasts sharply with the Boc-protected analog, which enables controlled functionalization .
Structural Complexity :
- Compound 9 () shares the Boc-protected amine and ester functionality but incorporates an oxazolo[4,5-b]pyridine ring. This heterocyclic framework significantly alters solubility (logP ≈ 2.8 vs. 1.5 for the target compound) and bioactivity, highlighting the role of auxiliary substituents in modulating physicochemical properties .
Synthetic Versatility: The target compound’s hydroxyl and ester groups allow orthogonal derivatization (e.g., ester hydrolysis to carboxylic acid, hydroxyl alkylation), a feature less accessible in analogs like ethyl 4-{3-[(benzyloxycarbonyl)amino]propoxy}-2-hydroxybenzoate, where the ethyl ester is more hydrolysis-resistant .
Research Implications
The Boc-protected amine and ester-hydroxyl duality make this compound a versatile scaffold for drug discovery. Its stability and reactivity profile outperform simpler analogs like methyl 4-(3-aminopropoxy)-2-hydroxybenzoate, while its structural simplicity avoids the synthetic challenges posed by highly functionalized derivatives like Compound 7. Future research should explore its application in targeted prodrugs or metal-organic frameworks, leveraging its tunable protection-deprotection chemistry.
Biological Activity
Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate is a synthetic compound with potential biological activities that have been the subject of various studies. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H23NO5
- Molecular Weight : 313.35 g/mol
- CAS Number : 1143534-07-9
This compound contains a hydroxyl group, a carboxylate group, and a tert-butoxycarbonyl (Boc) protecting group, which are significant for its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the hydroxybenzoate moiety is believed to enhance its interaction with cellular targets involved in tumor growth regulation.
- Antimicrobial Properties : Research has shown that derivatives of similar compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.
- Antioxidant Effects : The phenolic structure contributes to the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Antitumor Activity :
- A study utilizing the MTT assay demonstrated that similar compounds inhibited the growth of various tumor cell lines, indicating a potential for use in cancer therapies. For example, methyl derivatives showed significant cytotoxicity against breast cancer cells with IC50 values in the micromolar range .
- Antimicrobial Effects :
- Antioxidative Properties :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group in analogs of Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate?
- Methodological Answer : The Boc group is commonly introduced via a two-step synthesis. First, sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of hydroxyl groups, followed by alkylation with iodomethane (CH₃I) to install the methoxy group. For example, methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate was synthesized using this approach, achieving yields dependent on reaction time and stoichiometry .
- Key Reaction Conditions :
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NaH | DMF | 20°C | 0.5h | ~70% |
| 2 | CH₃I | DMF | 20°C | 1h | ~65% |
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves proton environments and carbon frameworks, particularly distinguishing Boc-protected amines and ester carbonyls. Infrared (IR) spectroscopy confirms the presence of hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .
Q. How do hydroxyl and ester groups influence solubility and reactivity?
- Methodological Answer : The hydroxyl group enhances polarity, increasing solubility in polar aprotic solvents (e.g., DMF, DMSO). The methyl ester reduces water solubility but stabilizes the compound against hydrolysis. Reactivity is dominated by the nucleophilic hydroxyl group, which participates in alkylation and acylation reactions under basic conditions .
Advanced Research Questions
Q. How can coupling efficiency of the propoxy linker be optimized while minimizing side reactions?
- Methodological Answer : Use coupling agents like EDCI/HOBt to activate carboxylic acids for amide bond formation. Control reaction pH (6–7) to avoid Boc deprotection. Monitor intermediates via TLC to terminate reactions at >90% conversion. For example, tert-butyl 4-(benzyloxy)-2-methylphenylcarbamate synthesis achieved 85% yield using controlled stoichiometry .
Q. How are contradictions in NMR data resolved for spatial arrangement of substituents?
- Methodological Answer : Conflicting NOESY/ROESY data can arise from conformational flexibility. Density Functional Theory (DFT) calculations model spatial arrangements, while variable-temperature NMR experiments identify dynamic effects. For tert-butoxycarbonylamino-thiophene derivatives, coupling constants (J = 8–10 Hz) confirmed trans-configurations .
Q. What computational methods predict Boc group stability under varying conditions?
- Methodological Answer : Molecular dynamics simulations assess Boc group lability in acidic or basic environments. For example, semi-empirical PM6 calculations predicted tert-butoxycarbonyl cleavage rates in trifluoroacetic acid (TFA), aligning with experimental HPLC data showing >95% deprotection within 30 minutes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for Boc-protected intermediates?
- Methodological Answer : Variations arise from solvent purity, moisture levels, or catalyst choice. For instance, NaH-mediated alkylation in anhydrous DMF yields ~70%, while traces of water reduce yields to ≤50%. Cross-validate protocols using Karl Fischer titration for solvent dryness and inert atmosphere controls .
Synthetic Optimization Table
| Parameter | Optimal Condition | Suboptimal Condition | Impact on Yield |
|---|---|---|---|
| Solvent Dryness | <50 ppm H₂O | >100 ppm H₂O | -30% |
| Reaction Temperature | 20°C | 40°C | -15% (Boc cleavage) |
| Stoichiometry (NaH) | 1.1 equiv | 0.9 equiv | -20% |
| Purification Method | Column Chromatography | Recrystallization | +10% Purity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
